Cas no 52886-37-0 (Deoxycholic Acid-24-13C)
Deoxycholic Acid-24-13C Chemical and Physical Properties
Names and Identifiers
-
- Cholan-24-oic-24-13Cacid, 3,12-dihydroxy-, (3a,5b,12a)- (9CI)
- < 24-13C> -Deoxycholsaeure
- 3a,12a-Dihydroxy-5
- 7-Deoxycholic acid-24-13C
- A-cholanic acid-24-13C
- Deoxycholic acid-24-13C
- Desoxycholic acid-24-13C
- SureCN1332613
- MS-26606
- HY-N0593S3
- DTXSID10736186
- SCHEMBL1332613
- Deoxycholic acid-13C
- CS-0380793
- (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid
- D98683
- (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
- Deoxycholic acid-24-13C, 99 atom % 13C, 98% (CP)
- 52886-37-0
- Deoxycholic Acid-24-13C
-
- Inchi: 1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1
- InChI Key: KXGVEGMKQFWNSR-JJUQXLBJSA-N
- SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H]([C@H](C)CC[13C](=O)O)[C@]21C)O
Computed Properties
- Exact Mass: 393.29601459g/mol
- Monoisotopic Mass: 393.29601459g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- PSA: 77.76000
- LogP: 4.47790
Deoxycholic Acid-24-13C Security Information
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
Deoxycholic Acid-24-13C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D232646-1mg |
Deoxycholic Acid-24-13C |
52886-37-0 | 1mg |
$ 64.00 | 2023-09-08 | ||
| TRC | D232646-2mg |
Deoxycholic Acid-24-13C |
52886-37-0 | 2mg |
$ 81.00 | 2023-04-17 | ||
| TRC | D232646-10mg |
Deoxycholic Acid-24-13C |
52886-37-0 | 10mg |
$ 167.00 | 2023-09-08 | ||
| Key Organics Ltd | MS-26606-10mg |
Deoxycholic acid-13C |
52886-37-0 | >97% | 10mg |
£536.70 | 2025-02-09 | |
| Key Organics Ltd | MS-26606-5mg |
Deoxycholic acid-13C |
52886-37-0 | >97% | 5mg |
£349.91 | 2025-02-09 | |
| MedChemExpress | HY-N0593S3-5mg |
Deoxycholic acid- |
52886-37-0 | 98.00% | 5mg |
¥1500 | 2025-04-15 | |
| MedChemExpress | HY-N0593S3-10mg |
Deoxycholic acid- |
52886-37-0 | 98.00% | 10mg |
¥2500 | 2025-04-15 |
Deoxycholic Acid-24-13C Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on Deoxycholic Acid-24-13C
Deoxycholic Acid-24-13C: A Comprehensive Overview
Deoxycholic Acid-24-13C, also known by its CAS number 52886-37-0, is a derivative of deoxycholic acid, a naturally occurring bile acid. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields, including pharmacology, biotechnology, and metabolic research. The addition of the 13C isotope at the 24th position of the molecule introduces a labeled version that is widely used in isotopic studies, particularly in tracer experiments to understand metabolic pathways and molecular interactions.
The chemical structure of Deoxycholic Acid-24-13C consists of a steroidal backbone with a hydroxyl group at position 7 and a carboxylic acid group at position 24. The introduction of the 13C isotope at position 24 allows researchers to track the compound's movement and transformation within biological systems with high precision. This makes it an invaluable tool in studying bile acid metabolism, lipid regulation, and energy homeostasis.
Recent studies have highlighted the role of deoxycholic acid derivatives, including Deoxycholic Acid-24-13C, in modulating gut microbiota composition and function. Research has shown that these compounds can influence the growth of specific bacterial species, potentially offering new avenues for therapeutic interventions in conditions such as obesity, diabetes, and inflammatory bowel disease. The use of isotopically labeled compounds like Deoxycholic Acid-24-13C has enabled scientists to gain deeper insights into the mechanisms underlying these effects.
In the field of drug development, Deoxycholic Acid-24-13C has been explored as a potential lead compound for designing novel agents targeting lipid metabolism disorders. Its ability to interact with key receptors involved in cholesterol regulation makes it a promising candidate for further investigation. Additionally, its labeled form facilitates the study of drug pharmacokinetics and bioavailability, providing critical data for optimizing therapeutic strategies.
The application of Deoxycholic Acid-24-13C extends beyond medical research into areas such as food science and environmental monitoring. In food science, it is used to study lipid digestion and absorption processes, aiding in the development of healthier food products. In environmental studies, it serves as a tracer to assess the fate and transport of bile acids in aquatic ecosystems, contributing to our understanding of pollutant behavior and bioremediation strategies.
The synthesis of Deoxycholic Acid-24-13C involves advanced chemical techniques, including isotopic labeling methods that ensure high purity and accuracy. Researchers often employ techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to isolate and characterize this compound. These methods are essential for maintaining the integrity of experimental results and ensuring reproducibility across studies.
In conclusion, Deoxycholic Acid-24-13C, with its unique properties and versatile applications, continues to be a focal point in scientific research. Its role as an isotopic tracer has significantly advanced our understanding of metabolic processes, while its potential as a therapeutic agent opens new horizons in drug development. As research progresses, this compound is expected to contribute even more to various scientific disciplines, solidifying its importance in both academic and industrial settings.
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